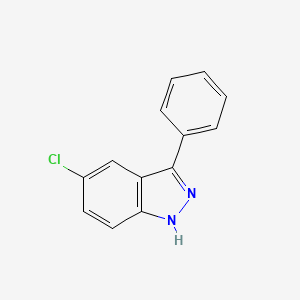

5-Chloro-3-phenyl-1H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-phenyl-1H-indazole is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

One of the primary applications of 5-Chloro-3-phenyl-1H-indazole is its antimicrobial properties . Research has demonstrated that derivatives of indazole, including this compound, exhibit promising activity against various fungal strains, particularly Candida species.

Case Study: Anticandidal Evaluation

In a study evaluating a series of 3-phenyl-1H-indazole derivatives, it was found that compounds with the 5-chloro substitution showed enhanced activity against Candida albicans and Candida glabrata. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 100 µM, demonstrating their potential as new antifungal agents.

| Compound | Activity Against C. albicans | Activity Against C. glabrata (Miconazole Susceptible) | Activity Against C. glabrata (Miconazole Resistant) |

|---|---|---|---|

| This compound | 100 µM | 100 µM | 1 mM |

This data suggests that the presence of the chloro group significantly contributes to the compound's antimicrobial efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Recent studies have highlighted its potential as an inhibitor of various cancer cell lines.

Case Study: Antiproliferative Effects

In a comprehensive evaluation of antiproliferative activity, derivatives including 5-chloro substitutions were tested against several human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific derivatives exhibited GI50 values ranging from 29 nM to 78 nM, showcasing their effectiveness in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| This compound Derivative A | MCF-7 | 33 |

| This compound Derivative B | A549 | 42 |

| Erlotinib (Reference) | MCF-7 | 33 |

The most potent derivative was found to outperform erlotinib in certain assays, indicating that modifications to the indazole structure can lead to enhanced therapeutic effects .

化学反应分析

N-Alkylation and Protection Reactions

The NH group at position 1 undergoes alkylation under basic conditions:

-

N-Methylation :

Reacting with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 1-methyl derivatives.

Example :

This compound+MeIK2CO3,DMF5-Chloro-1-methyl-3-phenyl-1H-indazole -

Tosylation :

Treatment with tosyl chloride (TsCl) and pyridine in dichloromethane (DCM) produces 1-tosyl-protected derivatives for further functionalization .

Cross-Coupling Reactions at the 5-Chloro Position

The chlorine atom at position 5 serves as a site for palladium-catalyzed cross-couplings:

| Reaction Type | Conditions | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, 80°C | Pd(OAc)₂, Cs₂CO₃ | 45–77% | |

| Buchwald-Hartwig | Amine, 100°C | Pd(dppf)Cl₂, t-BuONa | 50–68% |

Example :

This compound+PhB(OH)2Pd(OAc)2,Cs2CO35-Phenyl-3-phenyl-1H-indazole

Electrophilic Aromatic Substitution

The phenyl group at position 3 directs electrophiles to the para position:

-

Nitration :

Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group . -

Halogenation :

Bromine (Br₂) in acetic acid (AcOH) yields 4-bromo derivatives .

Addition Reactions at the Indazole NH Group

The NH proton participates in acid-catalyzed additions:

-

Formaldehyde Adduct Formation :

Reacting with formaldehyde (HCHO) in HCl forms stable adducts .

Mechanism :

NH-indazole+HCHOHClN-CH2OH-indazole

Dimerization and Stability Considerations

Under nitrosation or high-temperature conditions, dimerization occurs as a side reaction :

-

Key Factors :

-

Low indole concentration reduces dimer formation.

-

Electron-withdrawing groups (e.g., Cl) stabilize intermediates.

-

Example :

2×This compoundNaNO2,HClDimer+H2O

Key Structural Influences on Reactivity

| Structural Feature | Reactivity Impact |

|---|---|

| 5-Chloro substituent | Facilitates cross-coupling; halogen bonding |

| 3-Phenyl group | Directs electrophilic substitution |

| NH group | Site for alkylation/addition |

属性

CAS 编号 |

13097-03-5 |

|---|---|

分子式 |

C13H9ClN2 |

分子量 |

228.67 g/mol |

IUPAC 名称 |

5-chloro-3-phenyl-1H-indazole |

InChI |

InChI=1S/C13H9ClN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI 键 |

ZKNTWHPPAIWTHF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。